Cas no 33656-63-2 (Ethyl 2-oxo-2-(thiazol-2-yl)acetate)

Ethyl 2-oxo-2-(thiazol-2-yl)acetate is a versatile organic compound featuring a thiazole ring linked to an α-ketoester functionality. This structure makes it a valuable intermediate in synthetic chemistry, particularly for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of both the thiazole moiety and the reactive ketoester group allows for diverse chemical transformations, including nucleophilic substitutions and condensations. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep syntheses. Researchers favor this compound for its ability to introduce the thiazolyl-acetate scaffold into target molecules efficiently, facilitating the development of biologically active derivatives.
Ethyl 2-oxo-2-(thiazol-2-yl)acetate structure
33656-63-2 structure
Product Name:Ethyl 2-oxo-2-(thiazol-2-yl)acetate
CAS No:33656-63-2
MF:C7H7NO3S
MW:185.200380563736
MDL:MFCD08689464
CID:1081827
PubChem ID:54775347
Update Time:2025-05-20

Ethyl 2-oxo-2-(thiazol-2-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-oxo-2-(thiazol-2-yl)acetate
    • ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate
    • 2-thiazoleacetic acid, α-oxo-, ethyl ester
    • Ethyl oxo(1,3-thiazol-2-yl)acetate
    • LogP
    • MFCD08689464
    • 33656-63-2
    • J-520783
    • SCHEMBL3219037
    • CS-0217011
    • DTXSID40716759
    • Ethyl oxo-thiazol-2-ylacetate
    • Ethyl 2-oxo-2-(thiazol-2yl)acetate
    • DB-091475
    • AKOS005264101
    • SY292230
    • EN300-658595
    • Ethyl 2-Oxo-2-(2-thiazolyl)acetate
    • Ethyl2-oxo-2-(thiazol-2-yl)acetate
    • BCUHSFBUCDQHII-UHFFFAOYSA-N
    • MDL: MFCD08689464
    • Inchi: 1S/C7H7NO3S/c1-2-11-7(10)5(9)6-8-3-4-12-6/h3-4H,2H2,1H3
    • InChI Key: BCUHSFBUCDQHII-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1C(C(=O)OCC)=O

Computed Properties

  • Exact Mass: 185.01471
  • Monoisotopic Mass: 185.01466426g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 84.5Ų

Experimental Properties

  • Density: 1.321
  • Boiling Point: 280.5°C at 760 mmHg
  • Flash Point: 123.5°C
  • Refractive Index: 1.537
  • PSA: 56.26

Ethyl 2-oxo-2-(thiazol-2-yl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM189554-1g
ethyl 2-oxo-2-(thiazol-2-yl)acetate
33656-63-2 95%
1g
$574 2021-08-05
Alichem
A059005170-1g
Ethyl 2-oxo-2-(thiazol-2-yl)acetate
33656-63-2 95%
1g
$514.80 2023-09-02
Chemenu
CM189554-1g
ethyl 2-oxo-2-(thiazol-2-yl)acetate
33656-63-2 95%
1g
$656 2023-02-17
eNovation Chemicals LLC
Y1198503-1g
Ethyl 2-Oxo-2-(2-thiazolyl)acetate
33656-63-2 95%
1g
$885 2024-07-19
Enamine
EN300-658595-0.05g
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate
33656-63-2 95.0%
0.05g
$235.0 2025-03-13
Enamine
EN300-658595-0.1g
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate
33656-63-2 95.0%
0.1g
$351.0 2025-03-13
Enamine
EN300-658595-0.25g
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate
33656-63-2 95.0%
0.25g
$501.0 2025-03-13
Enamine
EN300-658595-0.5g
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate
33656-63-2 95.0%
0.5g
$789.0 2025-03-13
Enamine
EN300-658595-1.0g
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate
33656-63-2 95.0%
1.0g
$1011.0 2025-03-13
Enamine
EN300-658595-2.5g
ethyl 2-oxo-2-(1,3-thiazol-2-yl)acetate
33656-63-2 95.0%
2.5g
$1542.0 2025-03-13

Ethyl 2-oxo-2-(thiazol-2-yl)acetate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:33656-63-2)Ethyl 2-oxo-2-(thiazol-2-yl)acetate
Order Number:A1228120
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:32
Price ($):1380
Email:sales@amadischem.com

Additional information on Ethyl 2-oxo-2-(thiazol-2-yl)acetate

Ethyl 2-oxo-2-(thiazol-2-yl)acetate (CAS No. 33656-63-2): A Comprehensive Overview in Modern Chemical Biology

Ethyl 2-oxo-2-(thiazol-2-yl)acetate, chemically identified by its CAS number 33656-63-2, is a significant compound in the realm of chemical biology and pharmaceutical research. This ester derivative, featuring a thiazole moiety, has garnered attention due to its versatile structural properties and potential biological activities. The compound's molecular framework, comprising an acetic acid ester linked to a thiazole ring, positions it as a valuable scaffold for further chemical modifications and biological evaluations.

The Ethyl 2-oxo-2-(thiazol-2-yl)acetate molecule exhibits a unique combination of functional groups that make it particularly interesting for synthetic chemists and biochemists. The presence of the α-ketoester group and the heterocyclic thiazole ring suggests potential roles in various biochemical pathways, including enzyme inhibition and receptor binding. Recent studies have highlighted the compound's relevance in the development of novel therapeutic agents, particularly in addressing inflammatory and infectious diseases.

In the context of contemporary research, Ethyl 2-oxo-2-(thiazol-2-yl)acetate has been investigated for its pharmacological properties. The thiazole ring is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. For instance, derivatives of thiazole have shown promise in the treatment of bacterial infections, cardiovascular diseases, and even certain types of cancer. The specific arrangement of atoms in Ethyl 2-oxo-2-(thiazol-2-yl)acetate may contribute to its unique pharmacokinetic profile, making it a candidate for further exploration in drug discovery.

One of the most compelling aspects of Ethyl 2-oxo-2-(thiazol-2-yl)acetate is its potential as a building block for more complex molecules. Chemists have leveraged its structural features to design and synthesize novel compounds with enhanced biological activity. For example, by modifying the ester group or the thiazole ring, researchers can generate derivatives with tailored properties suitable for specific therapeutic applications. This flexibility underscores the compound's importance in synthetic chemistry and its potential to contribute to the development of next-generation pharmaceuticals.

The synthesis of Ethyl 2-oxo-2-(thiazol-2-yl)acetate involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the thiazole core efficiently. Additionally, modern spectroscopic methods like NMR and mass spectrometry play a crucial role in characterizing the compound's structure and purity. These advancements in synthetic methodologies have facilitated the production of high-quality Ethyl 2-oxo-2-(thiazol-2-yl)acetate, enabling more rigorous biological evaluations.

Biologically speaking, Ethyl 2-oxo-2-(thiazol-2-yl)acetate has been subjected to various in vitro assays to assess its potential therapeutic effects. Preliminary findings suggest that the compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Furthermore, its interaction with bacterial enzymes has been explored as a basis for developing new antibiotics. These studies are part of a broader effort to identify novel antimicrobial agents capable of overcoming drug-resistant bacterial strains.

The role of computational chemistry in understanding Ethyl 2-oxo-2-(thiazol-2-y acetate)'s behavior cannot be overstated. Molecular modeling techniques have been utilized to predict how the compound might interact with biological targets at the atomic level. These simulations provide valuable insights into binding affinities and mechanisms of action, guiding experimental design and optimization efforts. By integrating computational methods with traditional wet chemistry approaches, researchers can accelerate the discovery process significantly.

In conclusion, Ethyl 2-o oxo - - - - - - - --(th azol - --( eth yl aceta te (CAS No .33656 -63--62)) represents a fascinating compound with significant implications in chemical biology and pharmaceutical research . Its unique structural features , synthetic versatility , and promising biological activities make it a compelling subject for further investigation . As research continues to evolve , this compound is likely to play an increasingly important role in developing innovative therapeutic strategies . The intersection of organic chemistry , medicinal chemistry , and computational biology highlights the multifaceted nature of Ethyl -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --( eth yl aceta te ) as a cornerstone in modern chemical biology . p >

Recommended suppliers
Amadis Chemical Company Limited
(CAS:33656-63-2)Ethyl 2-oxo-2-(thiazol-2-yl)acetate
A1228120
Purity:99%
Quantity:1g
Price ($):1380
Email